BenchChemオンラインストアへようこそ!

2-(Difluoromethyl)-1,3-benzoxazol-6-amine

Medicinal chemistry SAR Fluorinated heterocycles

Select for SAR studies: -CF2H group (Hammett σm=0.32) offers a unique electronic & H-bond donor profile vs. -CF3. 6-NH2 anchor enables precise library synthesis. ≥98% purity ensures reliable, artifact-free results. Ideal for medicinal chemistry & catalyst development.

Molecular Formula C8H6F2N2O
Molecular Weight 184.14 g/mol
CAS No. 1039313-16-0
Cat. No. B3417302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)-1,3-benzoxazol-6-amine
CAS1039313-16-0
Molecular FormulaC8H6F2N2O
Molecular Weight184.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)OC(=N2)C(F)F
InChIInChI=1S/C8H6F2N2O/c9-7(10)8-12-5-2-1-4(11)3-6(5)13-8/h1-3,7H,11H2
InChIKeyMTZFGHUDPYQSHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Difluoromethyl)-1,3-benzoxazol-6-amine CAS 1039313-16-0: Procurement-Grade Benzoxazole Building Block with Computed Physicochemical Profile


2-(Difluoromethyl)-1,3-benzoxazol-6-amine (CAS: 1039313-16-0, molecular formula C8H6F2N2O, MW: 184.14 g/mol) is a fluorinated benzoxazole derivative featuring a difluoromethyl (-CF2H) group at the 2-position and a primary aromatic amine (-NH2) at the 6-position of the fused benzoxazole core . The compound is commercially available as a research intermediate with typical purity specifications of ≥98% . The -CF2H substituent is recognized in medicinal chemistry as a metabolically stable bioisostere capable of acting as a hydrogen bond donor, a property that distinguishes it from the purely electron-withdrawing -CF3 group . Computed physicochemical parameters for this compound include a LogP of 2.3476, a topological polar surface area (TPSA) of 52.05 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and one rotatable bond . No peer-reviewed biological activity data specific to this exact compound were identified in public literature as of the search date; therefore, all differential claims presented in Section 3 are based on class-level inferences from structurally related benzoxazole derivatives, physicochemical property comparisons, and established medicinal chemistry principles governing fluorinated heterocycles.

Why 2-(Difluoromethyl)-1,3-benzoxazol-6-amine Cannot Be Replaced by Its Trifluoromethyl or 5-Amino Isomers in SAR-Driven Programs


Substituting 2-(difluoromethyl)-1,3-benzoxazol-6-amine with seemingly similar benzoxazole analogs introduces quantifiable changes in electronic distribution, hydrogen bonding capacity, and molecular recognition that propagate through structure-activity relationships in ways that cannot be empirically predicted without comparative testing. The -CF2H group at the 2-position carries a Hammett substituent constant (σm = 0.32) that is distinct from both -CF3 (σm = 0.43) and -CH3 (σm = -0.07), altering the electron density across the benzoxazole π-system by measurable degrees [1]. Furthermore, the 6-amino substitution pattern presents a different topological polar surface area and hydrogen bonding vector compared to the 5-amino isomer, which affects intermolecular interactions in ways that are well-documented in medicinal chemistry optimization campaigns [2]. The computed LogP value of 2.3476 for this compound places it in a lipophilicity range that is fundamentally different from both the more lipophilic trifluoromethyl analog and the more polar unsubstituted parent amine. Generic substitution without experimental validation of these parameters introduces uncontrolled variables that compromise the reproducibility of synthetic transformations, biological assay outcomes, and downstream structure-activity relationship interpretations. The following quantitative evidence section provides the specific, measurable dimensions along which this compound differentiates from its closest structural comparators.

Quantitative Differentiation Evidence: 2-(Difluoromethyl)-1,3-benzoxazol-6-amine Versus Structural Analogs


Electronic Modulation at C2: Hammett σm Constants Differentiate -CF2H from -CF3 and -CH3 Substituents

The difluoromethyl (-CF2H) substituent at the 2-position of the benzoxazole core imposes a quantitatively distinct electronic environment compared to its closest fluorinated and non-fluorinated analogs. The Hammett substituent constant (σm) for -CF2H is 0.32, which differs from -CF3 (σm = 0.43) by -0.11 units and from -CH3 (σm = -0.07) by 0.39 units [1]. This intermediate electron-withdrawing capacity modulates the electron density distribution across the benzoxazole π-system, with the -CF2H group providing a balance between inductive withdrawal and potential hydrogen bond donation that neither the fully electron-withdrawing -CF3 nor the electron-donating -CH3 group can replicate . The -CF2H group is recognized as a strong hydrogen bond donor (HBD) via its C-H bond, whereas the -CF3 group lacks this capacity, and the -CH3 group exhibits negligible HBD character .

Medicinal chemistry SAR Fluorinated heterocycles

Lipophilicity Tuning: Computed LogP Values Distinguish -CF2H from -CF3 and Parent Amine Analogs

The computed LogP value for 2-(difluoromethyl)-1,3-benzoxazol-6-amine is 2.3476, determined via computational chemistry methods based on the compound's molecular structure . This value positions the compound within the optimal Lipinski rule-of-five range (LogP ≤5) for drug-like molecules while maintaining sufficient lipophilicity for membrane permeability. In comparison, the non-aminated analog 2-difluoromethyl-benzoxazole (lacking the 6-NH2 group) exhibits a computed LogP of 2.7654 , a difference of +0.4178 log units, which corresponds to an approximately 2.6-fold increase in octanol-water partition coefficient. The trifluoromethyl analog 2-(trifluoromethyl)-1,3-benzoxazol-6-amine, while lacking a published experimental LogP value, would be expected to exhibit higher lipophilicity based on the well-documented increase in LogP associated with -CF3 versus -CF2H substitution in aromatic systems . The amine group at the 6-position provides a hydrogen bond donor (HBD count = 1) and contributes to a topological polar surface area (TPSA) of 52.05 Ų, which is predictive of favorable oral bioavailability (TPSA <140 Ų is generally favorable) .

Lipophilicity Drug-likeness Membrane permeability

Positional Isomerism: 6-Amino Substitution Confers Distinct Reactivity and Target Engagement Profile Versus 5-Amino Isomer

The substitution of the primary amine at the 6-position rather than the 5-position of the benzoxazole scaffold produces a distinct vector for hydrogen bonding and covalent derivatization. 2-(Difluoromethyl)-1,3-benzoxazol-6-amine (CAS 1039313-16-0) and its 5-amino positional isomer 2-(difluoromethyl)-1,3-benzoxazol-5-amine (CAS 1039961-21-1) share identical molecular formulas (C8H6F2N2O) and molecular weights (184.14 g/mol) but exhibit different InChIKeys (MTZFGHUDPYQSHR-UHFFFAOYSA-N for the 6-amine; VJGJATZIZXZSJY-UHFFFAOYSA-N for the 5-amine), confirming their distinct chemical identities [1]. The amine group at the 6-position is positioned para to the oxazole nitrogen on the fused benzene ring, whereas the 5-amino isomer places the amine ortho to the oxazole oxygen, altering both the electronic environment of the amine nitrogen and the trajectory of hydrogen bonds emanating from this functional group. In medicinal chemistry campaigns involving aminobenzoxazoles as kinase inhibitors, the position of the amine substituent has been demonstrated to affect binding affinity and selectivity profiles, with 6-amino benzoxazole derivatives showing distinct activity patterns compared to 5-amino congeners in enzyme inhibition assays [2].

Regioisomerism Molecular recognition Synthetic intermediate

Metabolic Stability Differentiation: -CF2H Provides Enhanced Stability Over -CH3 and Distinct Profile from -CF3 Analogs

The difluoromethyl (-CF2H) group is a well-established metabolically stable bioisostere that confers resistance to cytochrome P450-mediated oxidative metabolism compared to non-fluorinated alkyl substituents. In comparative analyses of benzoxazole derivatives, the difluoromethyl-substituted compounds exhibit higher metabolic stability than their methyl-substituted counterparts, a property attributed to the strength of the C-F bond (bond dissociation energy ~116 kcal/mol for C-F vs ~99 kcal/mol for C-H) . The -CF2H group also presents a distinct metabolic profile compared to the -CF3 group: while both are oxidatively stable, the -CF2H group retains a hydrogen atom capable of participating in hydrogen bonding interactions, whereas the -CF3 group is purely electron-withdrawing and hydrophobic . This differential hydrogen bonding capacity has been correlated with altered off-target binding profiles in benzoxazole-derived lead compounds . Computational models predict that the planar benzoxazole core with the difluoromethyl group adopts a conformation perpendicular to the ring plane to minimize steric hindrance, a geometry that may further influence metabolic enzyme recognition .

Metabolic stability Fluorination Drug design

Synthetic Accessibility: Pd-Catalyzed C-H Difluoromethylation Enables Late-Stage Functionalization Pathways

Recent advances in palladium-catalyzed decarbonylative C-H functionalization of azoles provide a synthetic route to CF2H-substituted benzoxazoles that may be applicable to the preparation or further derivatization of 2-(difluoromethyl)-1,3-benzoxazol-6-amine. A (XantPhos)Pd-catalyzed reaction of azole substrates with difluoromethyl anhydrides achieves selective functionalization at the C(2)-position, affording CF2H-substituted benzoxazole products [1][2]. This methodology leverages inexpensive, readily available, and stable difluoroacetyl derivatives to generate [Pd]-CF2H intermediates without the need for a transmetalation step or exogenous base [1]. The reaction proceeds under optimized conditions that are compatible with a range of heterocyclic scaffolds, including benzoxazole, oxazole, benzothiazole, thiazole, and benzimidazole [2]. The presence of the 6-amino group on the benzoxazole core provides a reactive handle for subsequent transformations, distinguishing this compound from the non-aminated 2-difluoromethyl-benzoxazole (CAS 91437-09-1) which lacks this functional group for further elaboration .

C-H functionalization Palladium catalysis Late-stage modification

Limitations of Available Evidence: Absence of Target-Specific Biological Activity Data

A comprehensive search of primary research papers, patents, and authoritative databases (excluding prohibited vendor sites: benchchems, molecule, evitachem, vulcanchem) yielded no peer-reviewed quantitative biological activity data specific to 2-(difluoromethyl)-1,3-benzoxazol-6-amine. Specifically, no IC50 values against defined molecular targets, no cell-based proliferation inhibition data, no antimicrobial minimum inhibitory concentration (MIC) values, and no in vivo pharmacokinetic parameters were identified for this exact compound [1]. The compound has been referenced in general benzoxazole reviews discussing the broad biological potential of this scaffold class, including antibacterial, antifungal, anticancer, and antiviral activities, but without compound-specific quantitative data [2]. The DHFR inhibition assay reference that appears in some database entries is unverified in the primary literature for this specific compound. This evidentiary gap means that any procurement decision based on purported biological activity of this exact compound would be unsupported by publicly available primary data; selection must therefore rely on the compound's physicochemical differentiation, its utility as a synthetic intermediate, and class-level inferences from structurally related benzoxazoles with published activity profiles.

Data availability Research gap Procurement consideration

Procurement-Aligned Application Scenarios for 2-(Difluoromethyl)-1,3-benzoxazol-6-amine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: SAR Exploration of 2-Position Substituent Electronic Effects in Kinase-Targeted Benzoxazole Libraries

The quantified difference in Hammett σm constants (0.32 for -CF2H vs 0.43 for -CF3 vs -0.07 for -CH3) supports the use of 2-(difluoromethyl)-1,3-benzoxazol-6-amine as a probe molecule for systematically evaluating the impact of 2-position electronic modulation on target binding affinity. The intermediate electron-withdrawing character of the -CF2H group, combined with its capacity to act as a hydrogen bond donor via the C-H moiety, provides a distinct electronic and steric profile that complements the purely electron-withdrawing -CF3 and electron-donating -CH3 analogs [1]. Researchers conducting structure-activity relationship (SAR) studies on benzoxazole-based kinase inhibitors can employ this compound to interrogate whether the hydrogen bonding capacity of the 2-substituent contributes to potency or selectivity beyond what can be achieved with -CF3 substitution. The 6-amino group serves as a synthetic anchor for introducing diversity elements while preserving the 2-CF2H pharmacophore .

Synthetic Methodology: Development of Pd-Catalyzed C-H Functionalization Protocols on Amino-Substituted Azoles

The established Pd-catalyzed decarbonylative C-H difluoromethylation methodology provides a validated synthetic entry to CF2H-substituted azoles [1]. 2-(Difluoromethyl)-1,3-benzoxazol-6-amine can serve as a model substrate for extending this methodology to amino-substituted heterocycles, allowing researchers to investigate the compatibility of the free 6-NH2 group with Pd-catalyzed conditions and to optimize protecting group strategies for amine-bearing substrates. The computed LogP value of 2.3476 and TPSA of 52.05 Ų provide a reference baseline for monitoring reaction progress via HPLC with UV detection and for designing purification protocols. The compound's availability with ≥98% purity ensures that observed reaction outcomes reflect intrinsic chemical reactivity rather than impurity-derived artifacts.

Physicochemical Property Optimization: Lipophilicity Tuning via Balanced -CF2H and 6-NH2 Substitution

The computed LogP value of 2.3476 [1] positions this compound within the optimal range for drug-like molecules (LogP 1-3) while providing a measurable ΔLogP of -0.42 relative to the non-aminated analog 2-difluoromethyl-benzoxazole (LogP 2.7654) . This quantitative differentiation supports the use of 2-(difluoromethyl)-1,3-benzoxazol-6-amine as an intermediate in lead optimization programs where balanced lipophilicity is critical for achieving favorable ADME properties without sacrificing target engagement. The presence of one hydrogen bond donor (the 6-NH2) and three hydrogen bond acceptors [1] contributes to a molecular recognition profile that may enhance aqueous solubility relative to fully substituted analogs while maintaining sufficient membrane permeability for cellular activity. Researchers optimizing benzoxazole-containing lead series can employ this compound as a reference point for calibrating lipophilicity-activity relationships.

Regioisomeric Selectivity Studies: Differentiating 6-Amino from 5-Amino Benzoxazole Pharmacophores

The distinct InChIKeys of 2-(difluoromethyl)-1,3-benzoxazol-6-amine and its 5-amino isomer confirm their non-identical chemical identities despite sharing molecular formula and molecular weight [1]. This regioisomeric pair provides a controlled system for investigating how amine substitution position affects molecular recognition, metabolic stability, and off-target liability in benzoxazole-based drug candidates. The 6-amino substitution places the amine para to the oxazole nitrogen, whereas the 5-amino isomer places the amine ortho to the oxazole oxygen, producing different hydrogen bond vectors and electronic distributions across the benzoxazole π-system. Procurement of the correct regioisomer is essential for maintaining SAR consistency across compound libraries; this scenario underscores the importance of verifying CAS registry numbers (1039313-16-0 for 6-amine; 1039961-21-1 for 5-amine) during acquisition [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Difluoromethyl)-1,3-benzoxazol-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.